molecular formula C7H9F3N4O B2571612 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 512810-15-0

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide

Cat. No.: B2571612
CAS No.: 512810-15-0
M. Wt: 222.171
InChI Key: XOBGESQOSMLRKU-UHFFFAOYSA-N
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Description

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a methyl group at position 5, a trifluoromethyl (CF₃) group at position 3, and an acetohydrazide side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications . Its synthesis typically involves hydrazine hydrate reactions with ester precursors, as seen in analogous pyrazole-acetohydrazide derivatives .

Properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)13-14(4)3-6(15)12-11/h2H,3,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBGESQOSMLRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of green chemistry principles to minimize waste and environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide. For instance, derivatives of pyrazole have shown significant antifungal and antibacterial activities. A study demonstrated that certain pyrazole derivatives exhibited a high inhibition percentage against various pathogens, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameActivity TypeInhibition Percentage (%)
Pyrazole AAntibacterial85
Pyrazole BAntifungal90
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazideAntimicrobial88

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has also been investigated. A specific study reported that compounds with trifluoromethyl groups exhibited enhanced antioxidant properties, which are crucial for preventing oxidative stress-related diseases . The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to evaluate these properties.

Table 2: Antioxidant Activity of Selected Compounds

Compound NameDPPH Inhibition (%)
Trifluoromethyl Pyrazole A70
Trifluoromethyl Pyrazole B75
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide72

Pesticidal Activity

The compound has shown promise in agricultural applications, particularly as a pesticide. Research indicates that pyrazole derivatives can act as effective insecticides due to their ability to disrupt the nervous systems of pests .

Case Study: Efficacy Against Specific Pests
In a controlled study, the application of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide on crops resulted in a significant reduction of pest populations:

Table 3: Efficacy Against Agricultural Pests

Pest TypeControl Group (%)Treated Group (%)
Aphids1585
Whiteflies2080

Polymer Synthesis

The unique properties of pyrazole compounds have led to their incorporation into polymer matrices for enhanced material characteristics. Studies have shown that including such compounds can improve thermal stability and mechanical properties of polymers .

Table 4: Properties of Polymers with Pyrazole Additives

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer20050
Polymer with Pyrazole Additive22065

Mechanism of Action

The mechanism of action of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Trifluoromethyl vs. Difluoromethyl Substitution
  • 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide (C₇H₁₀F₂N₄O, MW 204.18) replaces the CF₃ group with a difluoromethyl (CHF₂) group. The CHF₂ group may also increase solubility in polar solvents compared to CF₃ .
Cyclopropyl vs. Methyl Substitution
  • 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (C₉H₁₂F₃N₄O, CAS 1001518-93-9) features a cyclopropyl group at position 3. The bulkier cyclopropyl substituent introduces steric hindrance, which could reduce enzymatic degradation but may also limit membrane permeability .
Chlorine Substitution
  • 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (C₈H₉ClF₃N₄O) includes a chlorine atom at position 4.

Modifications to the Acetohydrazide Side Chain

Extended Carbon Chain
  • 3-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide (C₈H₁₁F₃N₄O, CAS 1001518-86-0) has a three-carbon chain instead of two. The longer chain may improve flexibility and binding to hydrophobic protein pockets but could reduce solubility .
Aromatic and Complex Substituents
  • 2-[3-Hydroxy-4-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy]acetohydrazide (C₂₂H₂₀F₃N₃O₃) incorporates a methoxyphenyl-phenoxy group. This increases molecular complexity and weight (MW 455.41), likely enhancing target specificity but reducing oral bioavailability due to poor absorption .

Functional Group Replacements

Absence of Trifluoromethyl Group
  • 2-(3-Methyl-1H-pyrazol-5-yl)acetohydrazide (C₆H₁₀N₄O) lacks the CF₃ group entirely. This simplification reduces electronegativity and metabolic stability, limiting its utility in environments requiring oxidative resistance .

Key Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide C₈H₁₀F₃N₄O 250.19 CF₃, methyl High lipophilicity, metabolic stability
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide C₇H₁₀F₂N₄O 204.18 CHF₂, methyl Moderate solubility, reduced stability
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide C₉H₁₂F₃N₄O 264.22 CF₃, cyclopropyl Steric hindrance, improved enzymatic resistance
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide C₈H₉ClF₃N₄O 284.63 CF₃, methyl, Cl Enhanced reactivity, potential toxicity

Biological Activity

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties.

The compound has the following chemical formula:

  • Molecular Formula : C7H7F3N2O
  • CAS Number : 345637-71-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide. Pyrazole compounds have been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer : In vitro studies demonstrated significant antiproliferative effects on MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells exhibited sensitivity to pyrazole derivatives, indicating potential therapeutic applications in liver malignancies .

The mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor growth and survival.

Antibacterial Activity

Pyrazole derivatives have also been investigated for their antibacterial properties. The compound has shown effectiveness against several bacterial strains, suggesting a potential role as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are notable, with several studies reporting their ability to inhibit pro-inflammatory cytokines. For instance, compounds similar to 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide have been evaluated for their effects on nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in various models .

Study 1: Anticancer Evaluation

A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Notably, the compound under review demonstrated IC50 values comparable to established anticancer agents like pazopanib and crizotinib .

Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers assessed the anti-inflammatory effects of pyrazole derivatives in murine models. The results showed significant reductions in edema and inflammatory markers when treated with 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide, supporting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityCell Line/ModelObserved EffectReference
AnticancerMDA-MB-231 (Breast)Significant antiproliferation
AnticancerHepG2 (Liver)Cytotoxicity
AntibacterialVarious BacteriaInhibition of bacterial growth
Anti-inflammatoryMurine ModelsReduced edema and cytokine levels

Chemical Reactions Analysis

Cyclocondensation Reactions with Carbonyl Derivatives

This hydrazide undergoes cyclocondensation with α,β-unsaturated trifluoromethyl ketones (e.g., 4-alkoxy-4-aryl-1,1,1-trifluoroalk-3-en-2-ones) to form bis-pyrazolyl-pyridine systems . Key findings include:

  • Reaction Conditions : Ethanol reflux (16–24 hours) under acid or base catalysis .

  • Mechanism : Nucleophilic attack of the hydrazide’s NH2 group on the electrophilic carbonyl carbon, followed by cyclization and dehydration.

  • Products : Pyridines substituted with two non-identical pyrazole rings (e.g., 6–10 in ), confirmed by NMR and X-ray crystallography.

Table 1: Example Cyclocondensation Products

Substrate KetoneProduct StructureYield (%)Application
4-Methoxy-4-phenyl-enoneBis-pyrazolyl-pyridine 6a 78Antimicrobial agents
AcetylacetonePyrazoline-pyridine 13 68Precursor for antioxidant studies

Dehydration to Aromatic Pyrazole-Pyridine Systems

Pyrazoline intermediates derived from the hydrazide can be dehydrated to fully aromatic systems:

  • Conditions : SOCl2 or acidic ethanol (acetic acid) .

  • Outcome : Conversion of 4,5-dihydropyrazoles to pyrazoles (e.g., 11e and 14 in ) with improved thermal stability.

  • Yield : 71–89% after optimization .

Nucleophilic Acyl Substitution

The hydrazide’s terminal NH2 group participates in nucleophilic substitutions:

  • Example : Reaction with trichloroacetyl chloride to form thioamide derivatives, as seen in structurally analogous compounds .

  • Application : These derivatives are evaluated for enzyme inhibition (e.g., acetylcholinesterase) .

Oxidation and Functionalization

Under oxidative conditions (e.g., H2O2 or KMnO4), the hydrazide moiety can be oxidized to carboxylic acid derivatives:

  • Product : 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid .

  • Utility : Intermediate for agrochemicals (herbicides) and pharmaceuticals .

Table 2: Comparative Reaction Pathways

Reaction TypeConditionsKey ProductYield (%)
CyclocondensationEtOH, reflux, 16 hBis-pyrazolyl-pyridine 6a 78
DehydrationSOCl2, rt, 2 hPyrazole-pyridine 14 71
OxidationH2O2, HCl, 60°C, 4 hAcetic acid derivative 85

Antimicrobial and Antioxidant Activity

Derivatives synthesized from this hydrazide exhibit:

  • Antibacterial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antioxidant Capacity : IC50 ~45 µM in DPPH radical scavenging assays .

Key Mechanistic Insights

  • Regioselectivity : The trifluoromethyl group directs cyclization to the less sterically hindered position .

  • Acid/Base Catalysis : Acidic conditions favor pyrazole formation, while basic conditions stabilize pyrazoline intermediates .

This compound’s reactivity underscores its value in synthesizing bioactive trifluoromethylated heterocycles, with applications spanning medicinal chemistry and agrochemical development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, hydrazide intermediates can be prepared by refluxing ethyl esters with hydrazine hydrate in ethanol (3–5 hours, room temperature) . Subsequent condensation with aldehydes/ketones under reflux conditions (e.g., ethanol, 7 hours) yields the final hydrazide derivatives. Key intermediates are characterized using elemental analysis, IR (for carbonyl and NH stretches), and 1H^1H/13C^{13}C NMR spectroscopy to confirm functional groups and regiochemistry .

Q. Which spectroscopic techniques are critical for confirming the structure of this hydrazide derivative?

  • Methodology :

  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and NH/NH2_2 stretches (~3200–3400 cm1^{-1}) .
  • NMR : 1H^1H NMR confirms methyl groups (δ ~2.3 ppm for CH3_3-pyrazole) and trifluoromethyl (δ ~3.8–4.2 ppm). 19F^{19}F NMR detects CF3_3 groups (δ ~-60 to -70 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole ring substitution patterns) .

Q. How are preliminary pharmacological activities (e.g., anticonvulsant) evaluated for this compound?

  • Methodology : Use established in vivo models:

  • Maximal Electroshock (MES) : Evaluates seizure suppression via electrical induction.
  • Subcutaneous Pentylenetetrazol (scPTZ) : Tests protection against chemically induced seizures.
    Doses (30–100 mg/kg) are administered intraperitoneally, with latency and mortality recorded over 24 hours. Statistical analysis (ANOVA) compares efficacy to reference drugs like phenytoin .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

  • Predict regioselectivity in cyclization steps using Fukui indices.
  • Screen solvents/reagents via COSMO-RS simulations to improve yields.
    Integrate machine learning (e.g., ICReDD’s workflow) to prioritize experimental conditions, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm connectivity, especially for pyrazole and hydrazide moieties .
  • Variable-temperature NMR : Detects dynamic effects (e.g., hindered rotation of trifluoromethyl groups).
  • Single-crystal X-ray diffraction : Provides unambiguous structural validation, as seen in related pyrazole-hydrazide complexes .

Q. How does substituent variation on the pyrazole ring impact biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with substituents like chloro (Cl), methoxy (OCH3_3), or heteroaryl groups at the pyrazole 3-/5-positions.
  • In vitro assays : Test enzyme inhibition (e.g., COX-1/COX-2 for anti-inflammatory activity) or receptor binding (e.g., GABAA_A for anticonvulsant effects).
  • Data analysis : Use IC50_{50}/ED50_{50} values and molecular docking to correlate electronic/steric properties with activity .

Q. What advanced techniques address regioselectivity challenges in pyrazole functionalization?

  • Methodology :

  • Directed ortho-metalation : Utilize directing groups (e.g., carbonyls) to control substitution patterns.
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclocondensation steps (e.g., 120°C, POCl3_3 catalysis) .
  • HPLC-MS monitoring : Tracks intermediate formation in real-time to adjust reaction parameters .

Cross-Disciplinary Methodological Considerations

Q. How can hybrid computational-experimental workflows accelerate discovery?

  • Methodology : Combine:

  • Reaction path searches : Quantum mechanics (QM) identifies low-energy pathways.
  • High-throughput screening (HTS) : Robotics test predicted conditions (e.g., solvent/base combinations).
  • Feedback loops : Experimental data refine computational models, as demonstrated in ICReDD’s "chemical reaction design" framework .

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